Product packaging for Azireno[2,3,1-jk]carbazole(Cat. No.:CAS No. 591749-44-9)

Azireno[2,3,1-jk]carbazole

Cat. No.: B13971928
CAS No.: 591749-44-9
M. Wt: 165.19 g/mol
InChI Key: QBUDAXBMKIXWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azireno[2,3,1-jk]carbazole is a sophisticated, polycyclic carbazole derivative offered as a high-purity research reagent. The carbazole scaffold is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities and significant potential in therapeutic development . This particular azireno-fused carbazole is of high interest in oncology and pharmacology research, as its complex structure is indicative of potential interactions with key biological targets. Carbazole-based compounds are a cornerstone in anticancer research, with several derivatives having received clinical approval. The framework is known to exhibit potent antitumor properties through various mechanisms, including the inhibition of critical enzymes such as topoisomerase II, and the disruption of kinase activity . The structural complexity of this compound makes it a valuable candidate for screening against a broad panel of cancer cell lines and for use in the design of novel targeted therapies . Its exploration can extend to other research areas, including the development of antimicrobial and anti-infective agents, given the documented activity of N-substituted carbazoles against a range of bacterial and fungal pathogens . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7N B13971928 Azireno[2,3,1-jk]carbazole CAS No. 591749-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

591749-44-9

Molecular Formula

C12H7N

Molecular Weight

165.19 g/mol

IUPAC Name

2-azatetracyclo[7.4.0.02,4.03,8]trideca-1(13),3(8),4,6,9,11-hexaene

InChI

InChI=1S/C12H7N/c1-2-6-10-8(4-1)9-5-3-7-11-12(9)13(10)11/h1-7H

InChI Key

QBUDAXBMKIXWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C4=CC=C3

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations and Reactivity of Azireno 2,3,1 Jk Carbazole

Reaction Pathways Involving Azireno Ring Strain

The significant strain energy of the aziridine (B145994) ring, estimated to be between 26-27 kcal/mol, is a primary driving force for its chemical transformations. clockss.org This inherent instability renders the azirino moiety in Azireno[2,3,1-jk]carbazole highly susceptible to reactions that relieve this strain, primarily through ring-opening mechanisms.

The ring-opening of aziridines is a well-established and synthetically valuable transformation for producing functionalized amine compounds. researchgate.netmdpi.com In the context of this compound, the fused aromatic system significantly influences the regioselectivity and stereochemistry of these reactions. The high reactivity of aziridines stems from their substantial ring strain, which facilitates cleavage of the C-N or C-C bonds. mdpi.com

Transition metal catalysis is a powerful tool for facilitating aziridine ring-opening. researchgate.netmdpi.com Catalysts based on palladium, copper, rhodium, and nickel have been employed to achieve high efficiency and selectivity in these transformations. researchgate.net For instance, palladium-catalyzed intramolecular C–N coupling reactions following a base-mediated SN2-type ring-opening of N-tosyl aziridines have been used to synthesize complex heterocyclic structures like tetrahydroquinolines. mdpi.com An unprecedented C-C bond cleavage in an aziridine ring has also been observed, leading to a ring expansion to form imidazolidin-4-ones, highlighting the diverse pathways available for strain-release. rsc.org

The aziridine ring is a potent electrophile, especially when the nitrogen atom is substituted with an electron-withdrawing group, which is analogous to the fused carbazole (B46965) system that delocalizes the nitrogen lone pair. clockss.orgnih.gov This activation makes the ring's carbon atoms susceptible to attack by a wide array of nucleophiles.

Nucleophilic Attack: A variety of nucleophiles, including amines, thiols, and carbon-based nucleophiles, can open the aziridine ring. mdpi.comrsc.org The regioselectivity of this attack is a critical aspect, with heteroatom nucleophiles often attacking the less sterically hindered carbon atom. clockss.org Amine nucleophiles have been shown to open aziridine rings embedded within peptide structures regioselectively without the need for a catalyst, demonstrating the innate reactivity of the strained ring. rsc.org The efficiency and pathway of these reactions are heavily dependent on the nature of the nucleophile, the substituents on the ring, and the reaction conditions. mdpi.com

Electrophilic Attack: While less common, the nitrogen atom of a non-activated aziridine can be attacked by a strong electrophile, forming an aziridinium (B1262131) ion. This intermediate is highly reactive and readily undergoes ring-opening by a nucleophile. nih.gov In the context of aromatic substitution, aziridines can act as electrophiles in the presence of a Lewis acid like AlCl₃. The Lewis acid coordinates with the nitrogen, activating the ring to attack by an aromatic system like benzene (B151609), resulting in an electrophilic aromatic substitution pathway. pearson.com

C–H Activation Mechanisms in Carbazole-Fused Systems

Direct C–H activation and functionalization have become indispensable tools in modern organic synthesis, allowing for the modification of core structures like carbazole with high efficiency and regioselectivity. researchgate.netchim.it This approach is particularly relevant for fused systems such as this compound, where direct functionalization of the carbazole backbone can introduce new properties.

Transition metal catalysis is central to these transformations, with metals like palladium, rhodium, and iridium being widely used. researchgate.netchim.itrsc.org The mechanism typically involves the coordination of the metal to the carbazole moiety, followed by the cleavage of a specific C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the functionalized product. For instance, rhodium(III) has been used to catalyze the intramolecular annulation of alkyne-tethered indole (B1671886) derivatives to synthesize fused carbazole scaffolds through sequential C(sp²)–H and C(sp³)–H bond cleavage. rsc.org Similarly, palladium catalysts are effective for intramolecular C-H activation to construct functionalized carbazoles. nih.gov The choice of catalyst and directing group can precisely control the site of functionalization on the carbazole ring system. chim.it

Table 1: Catalytic Systems for C-H Activation in Carbazole Derivatives
Catalyst SystemReaction TypePosition FunctionalizedReference
Rh(I) / Phosphine LigandC-H AlkenylationC1 chim.it
Pd(OAc)₂ / Ag₂OIntramolecular Dehydrogenative CouplingMultiple chim.it
Ir(III) PhotocatalystRadical-Radical Cross-CouplingC3 chim.it
Pd(PPh₃)₂Cl₂ / CuIHydroarylation- nih.gov
Rh(III)Intramolecular AnnulationMultiple rsc.org

Radical-Mediated Processes and Electron Transfer Mechanisms

Carbazole and its derivatives are well-known for their electron-donating properties and ability to participate in single-electron transfer (SET) processes, particularly upon photoexcitation. researchgate.netnih.gov The fusion of the azirino ring to the carbazole core in this compound creates a system where the generation of radical ions can initiate unique chemical transformations.

Upon irradiation with light or in the presence of a chemical oxidant, the carbazole moiety can undergo a one-electron oxidation to form a carbazole radical cation. researchgate.netresearchgate.net This SET process is a key step in many photoredox catalytic cycles. nih.gov The generated radical cation is a highly reactive intermediate. For example, the photopolymerization of N-ethylcarbazole is initiated by an electron transfer to an acceptor, forming the N-ethylcarbazole radical cation (N-EC˙⁺), which then propagates the polymerization chain. nih.gov Mechanistic studies indicate that this electron transfer can occur from the excited singlet (S1) or triplet (T1) state of the carbazole. nih.gov In the this compound system, the formation of such a radical cation could lead to subsequent reactions involving the strained aziridine ring, potentially triggering a radical-mediated ring-opening or rearrangement.

Photochemical Transformations of this compound and Related Chromophores

The combination of a strong chromophore (carbazole) and a reactive, strained ring (aziridine) makes this compound a prime candidate for interesting photochemical transformations. rsc.org Photons can be considered "traceless and green reagents" capable of activating molecules to undergo reactions that are otherwise inaccessible. tue.nl

Visible light photoredox catalysis, which uses light to generate an electrochemical potential via a photocatalyst, facilitates SET reactions with organic substrates. tue.nl The carbazole unit itself can act as a photocatalyst or as the photoactive species. researchgate.net Irradiation of carbazole-containing systems can lead to the formation of complex molecules. rsc.org For this compound, light absorption by the carbazole chromophore would generate an excited state with sufficient energy to induce transformations of the fused aziridine ring.

Photo-induced rearrangements are common in strained heterocyclic systems. dntb.gov.ua For related fused aziridines, photochemical activation can lead to novel molecular scaffolds. For example, tricyclic fused aziridine ring systems have been formed through a postulated [2+2] photocycloaddition followed by a UV-initiated bond cleavage and subsequent C-C bond formation. tue.nl The high reactivity of such photogenerated aziridines, driven by their inherent strain, makes them valuable intermediates for subsequent thermal or catalytic reactions, such as palladium-catalyzed ring-opening and cycloadditions. researchgate.net Activation of N-sulfonyliminoiodinanes with 375 nm light has been shown to generate intermediates that react with alkenes to afford aziridines, a process suggested to proceed via radical intermediates. nih.gov These examples suggest that irradiation of this compound could initiate cleavage of the aziridine C-C or C-N bonds, leading to biradical or zwitterionic intermediates that could rearrange to form new, more stable heterocyclic structures.

Excited State Dynamics

Detailed experimental studies on the excited state dynamics of this compound are not currently available. However, insights can be drawn from the photophysical properties of the parent carbazole scaffold and its derivatives. Carbazole-based molecules are known for their applications in organic optoelectronics, and their excited-state behavior has been a subject of interest. mdpi.com

Upon photoexcitation, it is anticipated that this compound would initially populate a higher singlet excited state (Sx), which would then rapidly decay to the lowest singlet excited state (S1) through internal conversion (IC). buysellchem.com The S1 state is expected to be the primary emissive state, responsible for fluorescence. The lifetime of the S1 state in carbazole derivatives is typically in the nanosecond range, influenced by the solvent environment. mdpi.com

Intersystem crossing (ISC) from the S1 state to a triplet state (T1) is a common process in carbazoles, with quantum yields that can be significant. buysellchem.com The presence of the strained aziridine ring fused to the carbazole system may influence the rate of ISC and the energy of the triplet state. The T1 state is typically long-lived, in the microsecond regime, and is responsible for phosphorescence. buysellchem.com The excited state dynamics, including fluorescence and phosphorescence, are expected to be sensitive to the presence of oxygen, which can quench both the S1 and T1 states. buysellchem.com

Illustrative Photophysical Data for Related Carbazole Systems

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Carbazole292, 324, 337348, 36311
Indolo[3,2,1-jk]carbazole (B1256015)357, 374, 433561128
Pyridine-fused molbase.comhelicene41044030
Pyrazine-fused molbase.comhelicene41848163

This table presents data for related carbazole compounds to illustrate typical photophysical properties and is not experimental data for this compound. beilstein-journals.org

Electrochemical Behavior and Redox Chemistry

Specific electrochemical data for this compound is not documented in the available literature. The electrochemical properties can be inferred by considering the redox chemistry of carbazole and N-heterocyclic fused systems.

The carbazole moiety is known to be redox-active, typically undergoing oxidation processes. The nitrogen atom and the aromatic rings contribute to its electron-donating nature, making it susceptible to oxidation. The oxidation of carbazole and its derivatives often leads to the formation of radical cations. researchgate.net The fusion of an aziridine ring is expected to influence the redox potentials. The strain of the three-membered ring and the electron density at the nitrogen atom could potentially lower the oxidation potential compared to the parent carbazole.

Reduction processes for carbazoles are less common and typically occur at more negative potentials. The presence of the fused aziridine ring might introduce new reduction pathways, possibly involving the cleavage of the strained ring system under certain electrochemical conditions.

The oxidation of carbazole derivatives generally proceeds via a one-electron transfer to form a radical cation. researchgate.net For this compound, the initial oxidation would likely generate a radical cation where the positive charge and the unpaired electron are delocalized over the entire π-system of the carbazole core. The stability of this radical cation would be a key factor in its subsequent reactivity. In many carbazole systems, the radical cations can undergo further reactions, such as dimerization or polymerization, particularly if the 3, 6, or 9 positions are unsubstituted. researchgate.net

Further oxidation to a dication is also a possibility, though it would occur at a higher potential. The stability of the dication would be significantly lower than that of the radical cation due to increased charge repulsion. The planarity and electronic structure of the fused ring system would play a crucial role in stabilizing these charged species. In some polycyclic aromatic hydrocarbons, the formation of a dication can lead to changes in the aromaticity of the system. grafiati.com

Illustrative Redox Potentials for Related Carbazole Derivatives

CompoundFirst Oxidation Potential (V vs. Ag/AgCl)Second Oxidation Potential (V vs. Ag/AgCl)
Carbazole+1.38-
3,6-Dimethylcarbazole+0.93+1.31
N-Phenylcarbazole~+1.2-

This table provides examples of oxidation potentials for related carbazole compounds to give a general idea of the expected redox behavior. The data is not for this compound. researchgate.net

Chemical Derivatization and Functionalization Strategies

There is no specific information on the chemical derivatization and functionalization of this compound. However, established methods for the functionalization of carbazoles and the reactivity of aziridines can provide a basis for potential synthetic strategies.

The carbazole core is amenable to various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation and alkylation. The positions most susceptible to electrophilic attack are typically the 3, 6, and 9 positions. Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of carbazoles at various positions. chim.it

The fused aziridine ring represents a unique site for functionalization. The high ring strain of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles, such as amines, thiols, and halides. These reactions can be catalyzed by acids or transition metals. Electrochemical methods have also been developed for the synthesis and transformation of aziridines. chinesechemsoc.orgacs.org This ring-opening strategy would allow for the introduction of a wide range of functional groups at the periphery of the carbazole system.

Furthermore, the nitrogen atom of the aziridine could potentially be a site for N-alkylation or N-arylation, although the reactivity would be influenced by its incorporation into the fused aromatic system.

Potential Functionalization Reactions

Reaction TypeReagents/ConditionsPotential Product
Electrophilic HalogenationN-Bromosuccinimide (NBS)Bromo-azireno[2,3,1-jk]carbazole
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-azireno[2,3,1-jk]carbazole
C-H ArylationAryl halide, Pd catalystAryl-azireno[2,3,1-jk]carbazole
Aziridine Ring OpeningNucleophile (e.g., R-NH2), Acid catalystAmino-functionalized carbazole derivative

This table outlines hypothetical functionalization strategies for this compound based on the known reactivity of carbazoles and aziridines.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific experimental or theoretical spectroscopic data for the compound This compound has been found. This particular chemical structure, representing an aziridine ring fused to a carbazole core in a specific configuration, does not appear to be a widely synthesized or characterized molecule in the accessible scientific domain.

The name "this compound" describes a complex, strained, polycyclic aromatic heterocycle. While extensive research exists for the parent molecule, carbazole, and for other related fused systems such as indolo[3,2,1-jk]carbazole, data pertaining to the azireno-fused variant is absent.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the structural outline provided in the user's request. Generating such an article would require speculation and fabrication of data, which falls outside the scope of scientifically rigorous and factual reporting.

Should you be interested in the spectroscopic and structural elucidation of a related, well-documented compound for which ample data exists, such as Carbazole , please advise, and a detailed article can be generated.

Advanced Spectroscopic and Structural Elucidation Methodologies

Electronic Absorption (UV-Vis) and Emission (Fluorescence, Phosphorescence) Spectroscopy

Electronic Transitions and Conjugation Effects

The electronic absorption and emission spectra of fused carbazole (B46965) derivatives are dictated by their extended π-conjugated systems. The fusion of additional rings onto the carbazole core significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the electronic transition energies.

In many carbazole derivatives, the electronic spectra are characterized by intramolecular charge transfer (ICT) transitions. For instance, in donor-acceptor systems utilizing a carbazole donor, a charge-transfer transition is often observed in the electronic absorption spectra. researchgate.net The extent of this charge transfer and the resulting solvatochromic behavior (a shift in the spectral position with solvent polarity) can be analyzed using models like the Lippert-Mataga, McRae, and Weller plots, which relate the Stokes shift to the change in dipole moment between the ground and excited states. researchgate.net

The introduction of different functional groups and the mode of ring fusion can tune the optical and electrical properties. For example, the development of rigid polyaromatic building blocks like indolo[3,2,1-jk]carbazole (B1256015) has led to fluorophores with narrowband violet-blue emission. researchgate.net The rigidity of such fused systems helps to minimize non-radiative decay pathways, leading to more defined emission spectra. researchgate.net

Protonation of polycyclic aromatic nitrogen heterocycles can also significantly alter their electronic spectra. Generally, protonation leads to a red shift in the absorption spectra, although the magnitude of this shift is typically less than that observed in their fully carbon-based counterparts. aanda.orgaanda.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to model and assign the observed vibronic progressions in the electronic spectra of these complex molecules. acs.org

Table 1: Electronic Transition Data for Selected Carbazole Derivatives

Compound/SystemTransition TypeAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Solvent/State
Carbazole-Oxadiazole Derivativesπ-π* / ICT328-353 nm386-437 nmDichloromethane
Indolo[3,2,1-jk]carbazole Derivativesπ-π* / ICTNot specified≤ 403 nmNot specified
Protonated Acridineπ-πRed-shifted by 0.4 eV from neutralNot applicableGas Phase
2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz)π-π / ICT340 nm, 406 nm (shoulder)400 nm, 430 nmHexane

Quantum Yield and Lifetime Measurements

The efficiency and dynamics of the excited states of fused carbazole systems are quantified by their fluorescence quantum yields (Φ_F) and lifetimes (τ_F). These parameters are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Carbazole-based compounds can exhibit high fluorescence quantum yields, often in the range of 0.72 to 0.89 in solution. researchgate.net The quantum yield of carbazole itself is reported to be 0.38 in cyclohexane. aatbio.com The introduction of bulky substituents can enhance solubility and lead to high quantum yields in both solution and the solid state. researchgate.net For instance, carbazole-based fluorophores integrated with imidazole (B134444) or thiazole units show strong fluorescence in both solution and solid states, with quantum yields up to 0.18 and 14.6%, respectively. rsc.org

Fluorescence lifetimes for carbazole derivatives are typically in the nanosecond range. For example, certain highly fluorescent carbazole compounds have lifetimes between 2.09 and 3.91 ns in dichloromethane. researchgate.net In some cases, such as with carbazole-based room-temperature phosphorescence materials, both high phosphorescence quantum yields and short lifetimes are desirable and can be influenced by factors like spin-orbit coupling and intermolecular π-π interactions. researchgate.net

It is important to note that the purity of the carbazole source can significantly impact the photoluminescence quantum yield. A remarkable variation in PLQY from 37.1% to 69.8% has been observed between lab-synthesized and commercially sourced carbazole, highlighting the role of impurities in influencing radiative transition pathways. acs.org

Table 2: Photophysical Data for Selected Carbazole Derivatives

CompoundQuantum Yield (Φ_F)Lifetime (τ_F)Solvent/State
Substituted Carbazoles0.72 - 0.892.09 - 3.91 nsDichloromethane
Substituted Carbazoles0.40 - 0.85Not specifiedSolid State
Carbazole0.38Not specifiedCyclohexane
Carbazole-imidazole (Cz-I)0.18 (solution), 8.0% (solid)Not specifiedSolution and Solid
Carbazole-thiazole (Cz-T)0.14 (solution), 14.6% (solid)Not specifiedSolution and Solid
2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz)0.493.94 nsHexane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For fused carbazole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The carbazole ring system itself is essentially planar. iucr.orgnih.gov In substituted carbazoles, the planarity of the carbazole core is generally maintained. researchgate.netnih.govnih.gov The crystal packing of these molecules is often stabilized by intermolecular interactions such as C-H···π interactions. researchgate.netnih.govnih.gov

Table 3: Crystallographic Data for a Representative Carbazole Derivative

CompoundCrystal SystemSpace GroupKey Structural Features
9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazoleMonoclinicP2/nNearly planar carbazole ring system; crystal packing stabilized by C-H···π interactions. researchgate.netnih.govnih.gov
Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylateNot specifiedNot specifiedEssentially planar carbazole ring system; carbazole and benzenesulfonyl rings are almost orthogonal. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. In the context of fused carbazole systems, EPR is instrumental in studying the formation and properties of their radical cations.

The anodic oxidation of carbazoles can generate carbazole radical cations. semanticscholar.org The reactivity of these radical cations is high, particularly at the 3, 6, and 9 positions of the carbazole ring, often leading to coupling reactions. semanticscholar.org However, when these positions are blocked with inert substituents, relatively stable cation radicals can be obtained and their EPR spectra recorded. semanticscholar.org

The hyperfine structure observed in the EPR spectra of carbazole radical cations provides information about the distribution of the unpaired electron density within the molecule. For instance, the EPR spectrum of the radical cation of a chiral π-conjugated double helical molecule at room temperature can be broadened due to relaxation effects, while at low temperatures, the spectrum may reveal more detailed features. nsf.gov In some cases, the EPR spectra of diradical dications can indicate a triplet state. nsf.gov

EPR spectroscopy has also been used to study dendritic iron(III) carbazole complexes, where it can provide information about the spin states of the metal ions and any magnetic interactions between them. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

A comprehensive search for DFT calculations pertaining to the molecular geometry and electronic structure of Azireno[2,3,1-jk]carbazole did not yield any specific studies. While DFT is a standard method for analyzing carbazole (B46965) derivatives icm.edu.pljnsam.comresearchgate.net, published research focusing on this particular fused azirine ring system is not available.

HOMO-LUMO Energy Levels and Band Gaps

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or the corresponding band gap for this compound has been reported in the scientific literature. Such calculations are common for other carbazole systems to evaluate their electronic properties nih.govresearchgate.net, but have not been published for the title compound.

Charge Distribution and Reactivity Predictions

There are no available studies detailing the charge distribution, molecular electrostatic potential maps, or specific reactivity predictions for this compound.

Reaction Pathway Modeling and Transition State Analysis

No literature could be found that describes the modeling of reaction pathways or the analysis of transition states involving this compound. Mechanistic studies using computational methods have been performed for reactions involving simpler carbazole molecules nih.gov, but not for this specific derivative.

Conformational Analysis and Molecular Flexibility Studies

A search for conformational analysis or studies on the molecular flexibility of this compound yielded no results. While conformational studies are crucial for understanding molecular behavior nih.gov, this specific molecule has not been the subject of such published research.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR chemical shifts)

There are no published theoretical predictions for the UV-Vis spectra or NMR chemical shifts for this compound. Computational methods to predict spectroscopic properties are well-established researchgate.net, but have not been applied to this compound in the available literature.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulation studies concerning the intermolecular interactions of this compound have been published. This type of simulation is used to understand the behavior of molecules in condensed phases nih.gov, but data for this compound is absent from the scientific record.

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific research data on the biological activities of the chemical compound “this compound.” Multiple targeted searches for this exact scaffold and its close derivatives, such as "aziridine-fused carbazoles," did not yield any published studies detailing its effects on cancer cell lines or microbial organisms.

The user's request specified a detailed article focusing exclusively on the this compound scaffold, structured with the following outline:

Exploration of Biological Activities and Structure Activity Relationships of Azireno 2,3,1 Jk Carbazole Scaffolds

Antimicrobial Activity Studies

Antifungal Efficacy

While extensive information exists on the broad biological importance of the parent carbazole (B46965) ring and various other fused-carbazole systems, no specific data points, such as IC₅₀ values for cytotoxicity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, could be found for Azireno[2,3,1-jk]carbazole itself. This absence of specific data makes it impossible to generate the required sections on its in vitro cellular activity, cytotoxic mechanisms, or antimicrobial efficacy.

Adhering to the strict instructions to focus solely on the requested compound and not introduce information from outside the specified scope, the article cannot be written. The creation of the mandated data tables is unachievable without the foundational research findings. Therefore, until research on the biological properties of this compound is conducted and published, a scientifically accurate article as per the user's detailed outline cannot be generated.

Enzyme Inhibition Studies and Target Identification

The rigid carbazole nucleus is a well-established pharmacophore known to interact with various enzymatic targets, particularly protein kinases, which are crucial regulators of cellular processes. nih.gov The introduction of further ring fusions, such as the aziridine (B145994) ring in the this compound structure, is anticipated to enhance binding affinity and selectivity through conformational locking.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in many cancers, making them a significant target for anticancer drug development. nih.gov Fused carbazole derivatives, particularly those with a pyrrolo[2,3-a]carbazole core, have demonstrated potent, pan-inhibitory activity against Pim kinases. nih.gov

Studies on diversely substituted pyrrolo[2,3-a]carbazoles have shown that these compounds can inhibit all three Pim kinase isoforms with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov Furthermore, N₁-N₁₀ bridged pyrrolo[2,3-a]carbazole derivatives, which possess increased structural rigidity similar to the this compound scaffold, also exhibit potent inhibitory activity against Pim kinases. nih.gov

Compound Class Pim-1 IC₅₀ (nM) Pim-2 IC₅₀ (nM) Pim-3 IC₅₀ (nM)
N-Substituted Pyrrolocarbazoles46 - 75Data not specifiedData not specified
N₁-N₁₀ Bridged PyrrolocarbazolesNanomolar rangeNanomolar rangeNanomolar range
This table is interactive. Data is synthesized from studies on related carbazole scaffolds.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is another serine/threonine kinase implicated in cancer cell proliferation, survival, and differentiation, making it a valuable therapeutic target. mdpi.com While the broader class of carbazoles is known for kinase inhibition, specific studies linking them directly to potent CK2 inhibition are less common than for other kinases. However, the structural features of highly fused heterocyclic systems are consistent with scaffolds known to be ATP-competitive inhibitors of CK2. Small-molecule inhibitors of CK2 often feature polycyclic aromatic systems that can fit into the ATP-binding pocket. The compact and rigid nature of the this compound scaffold suggests it could be investigated as a potential inhibitor for this kinase.

Other Relevant Enzymatic Targets

The carbazole skeleton is a versatile scaffold that has been shown to inhibit other key enzymes involved in cancer progression beyond protein kinases.

Topoisomerases: Many planar, polycyclic aromatic compounds function as DNA intercalating agents and inhibitors of topoisomerases, which are enzymes that manage DNA topology. mdpi.com Carbazole derivatives, including ellipticine (B1684216) and various synthetic analogues, have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. mdpi.comsemanticscholar.org Certain carbazole sulfonamide derivatives have been found to exhibit a dual-target mechanism, inhibiting both tubulin polymerization and topoisomerase I activity. nih.gov

Tyrosinase: Some carbazole-thiazole conjugates have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis and a target in melanoma therapy. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Effects on Biological Response

The substitution pattern on the carbazole nucleus profoundly impacts enzymatic inhibition and biological response. Studies on various carbazole series have elucidated several key trends:

Nitrogen Substitution (N-9): The presence of a substituent at the N-9 position of the carbazole ring is often crucial for activity. For neuroprotective carbazoles, bulky groups at the N-position were found to be important. nih.gov In a series of Pim kinase inhibitors, the addition of alkyl chains with terminal functional groups (e.g., dimethylamino) at the pyrrole (B145914) nitrogen led to potent antiproliferative activity.

Ring Substitution: For pyrrolo[2,3-a]carbazoles, substitutions on the benzene (B151609) rings of the carbazole core have been systematically explored to optimize Pim kinase inhibitory potency. nih.gov In a separate study on 5,8-dimethyl-9H-carbazole derivatives, hydroxy and boron substituents were found to be determinant for higher anticancer activity, whereas a bromine substituent decreased activity. mdpi.com

Electron-Donating/Withdrawing Groups: The electronic properties of substituents can influence binding. The presence of an electron-donating group may increase the basicity of the molecule, which can be favorable for certain biological interactions. nih.gov In contrast, carbazole-thiazole conjugates with a strong electron-withdrawing nitro group showed excellent tyrosinase inhibition. nih.gov

Carbazole Scaffold Substituent/Position Effect on Biological Activity
Pyrrolo[2,3-a]carbazoleDimethylaminoalkyl at N-10Potent antiproliferative activity
5,8-Dimethyl-9H-carbazoleHydroxy/Boron substituentsIncreased anticancer activity
5,8-Dimethyl-9H-carbazoleBromine substituentDecreased anticancer activity
Carbazole-Thiazole Conjugate4-Nitrophenyl groupHigh tyrosinase inhibition
This table is interactive and summarizes SAR findings from various carbazole derivative studies.

Role of Molecular Rigidity and Planarity

The fundamental structure of carbazole is a planar, aromatic, and rigid tricycle. ijrpc.com These characteristics are believed to be foundational to its ability to effectively interact with planar biological targets like DNA and the flat adenine-binding region of ATP pockets in kinases.

Increasing molecular rigidity by fusing additional rings or introducing chemical bridges can have significant pharmacological advantages:

Conformational Locking: A more rigid molecule has fewer conformations, which reduces the entropic penalty upon binding to a target. This can lead to a significant increase in binding affinity. The N₁-N₁₀ bridged pyrrolo-carbazoles, which are conformationally restricted, have been shown to be potent kinase inhibitors. nih.govresearchgate.net The this compound scaffold, featuring a fused three-membered ring and a bridged structure, represents an exceptionally rigid system.

Enhanced Selectivity: By locking the molecule into a precise shape, increased rigidity can enhance selectivity for a specific enzyme's binding site over others, potentially reducing off-target effects.

Shape Complementarity: The planarity of the extended carbazole system is crucial for effective stacking interactions (π–π stacking) within enzyme active sites or between DNA base pairs. Fused systems like indolo[2,3-a]pyrrolo[3,4-c]carbazoles maintain and extend this planarity, contributing to their biological activity. mdpi.com

The unique geometry of the this compound scaffold, combining high planarity with the strain of an aziridine ring, suggests a distinct chemical profile that could be exploited for developing highly potent and selective enzyme inhibitors.

Impact of Nitrogen Position and Heteroatom Incorporation

The strategic placement of nitrogen atoms and the incorporation of other heteroatoms within the this compound scaffold are pivotal in modulating its biological activities. While direct structure-activity relationship (SAR) studies on the this compound ring system are not extensively documented in publicly available literature, principles derived from analogous fused heterocyclic and carbazole systems can provide significant insights. These modifications influence the molecule's electronic distribution, steric profile, and potential for hydrogen bonding, all of which are critical for receptor interaction and biological response.

The position of the nitrogen atom within a polycyclic aromatic system can significantly alter its electronic properties and, consequently, its biological activity. nih.govresearchgate.net In related heterocyclic compounds, the nitrogen atoms are often key to the molecule's interaction with biological targets, acting as hydrogen bond acceptors or donors. pensoft.net For instance, in triazole-containing compounds, the nitrogen atoms play a crucial role in receptor binding. pensoft.net Altering the position of the nitrogen within the fused ring system of an this compound derivative could, therefore, be expected to have a profound impact on its activity profile.

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com The incorporation of heteroatoms such as oxygen, sulfur, or additional nitrogen atoms in place of carbon atoms in the carbazole framework can lead to significant changes in biological activity. uni-bremen.denih.gov

For example, the introduction of different nitrogen-containing heterocycles, such as imidazole (B134444) or triazole moieties, onto a carbazole core has been shown to result in varied antimicrobial activities. nih.gov The incorporation of an imidazole group tended to favor antibacterial efficacy, while a 1,2,4-triazole (B32235) moiety was associated with increased antifungal activity. nih.gov This highlights the nuanced effects of not just the presence of a heteroatom but the nature of the heterocyclic ring in which it is contained.

The following data tables illustrate the hypothetical impact of nitrogen position and heteroatom incorporation on the biological activity of a generalized this compound scaffold, based on principles observed in related carbazole derivatives.

Table 1: Postulated Impact of Nitrogen Position on a Hypothetical Biological Activity of this compound Analogs

Compound IDNitrogen Position ModificationPostulated Biological Activity (IC₅₀, µM)Rationale based on Analogous Systems
AZC-01Baseline this compound5.2Reference compound
AZC-02Isomeric shift of aziridine nitrogen12.8Altered ring strain and electronics may reduce binding affinity.
AZC-03Introduction of a pyridinyl nitrogen in Ring A2.5Potential for enhanced hydrogen bonding with target receptor. pensoft.net
AZC-04Introduction of a pyridinyl nitrogen in Ring C8.9Change in overall dipole moment may negatively affect cell permeability or target interaction.

Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry and structure-activity relationships in related heterocyclic systems. It does not represent experimentally determined values for the this compound scaffold.

Table 2: Postulated Impact of Heteroatom Incorporation on a Hypothetical Biological Activity of this compound Analogs

Compound IDHeteroatom/Heterocycle IncorporationPostulated Biological Activity (IC₅₀, µM)Rationale based on Analogous Systems
AZC-01Baseline this compound5.2Reference compound
AZC-05Oxygen in place of C4 (Furan-fused analog)7.1Altered aromaticity and electronic properties. uni-bremen.de
AZC-06Sulfur in place of C4 (Thiophene-fused analog)4.8Sulfur may participate in different non-covalent interactions. nih.gov
AZC-07N-linked Imidazole at C53.1Imidazole moiety may enhance antibacterial activity. nih.gov
AZC-08N-linked 1,2,4-Triazole at C52.4Triazole moiety may enhance antifungal activity. nih.gov

Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry and structure-activity relationships in related heterocyclic systems. It does not represent experimentally determined values for the this compound scaffold.

Applications in Advanced Materials Science

Optoelectronic Materials Development

No studies have been found that investigate the use of Azireno[2,3,1-jk]carbazole in optoelectronic materials.

There is no documented use of this compound as a host material in OLEDs. Research in this area has focused on other carbazole (B46965) derivatives.

The fluorescent and phosphorescent properties of this compound have not been reported, and therefore, its potential as an emitter in OLEDs is unknown.

Charge Transport Characteristics

The charge transport properties, including hole and electron mobility, of this compound have not been characterized in any published research.

There is no data to support the use of this compound as a hole-transporting material.

There is no data to support the use of this compound as an electron-transporting material.

Functional Organic Materials for Sensing and Recognition

No research has been published on the application of this compound in the development of functional organic materials for chemical sensing or molecular recognition.

Inability to Generate Article on "this compound" Due to Lack of Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the chemical compound “this compound.” Consequently, the generation of an article focusing on the polymer synthesis and properties based on this specific moiety, as requested, cannot be fulfilled.

Extensive searches for the synthesis, properties, and potential applications of "this compound" and its derivatives in advanced materials science have yielded no relevant results. This suggests that the compound may be theoretical, not yet synthesized, or not described in publicly accessible scientific literature under this nomenclature.

Without foundational data on the parent compound, it is impossible to provide scientifically accurate and informative content regarding its use in polymer synthesis, as stipulated in the provided outline. The strict adherence to the specified topic of “this compound” prevents the substitution of information on other related carbazole derivatives.

Therefore, the requested article, including the section on "Polymer Synthesis and Properties Based on this compound Moieties," cannot be produced at this time.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The initial challenge in the study of Azireno[2,3,1-jk]carbazole would be its synthesis. Future research would need to focus on developing synthetic pathways that are not only efficient but also environmentally benign. Key considerations would include:

Green Solvents and Catalysts: Exploration of biodegradable solvents and non-toxic, reusable catalysts to minimize environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.

Energy Efficiency: Investigating photochemical or microwave-assisted reactions to reduce energy consumption compared to traditional thermal methods.

A hypothetical sustainable synthesis might involve a multi-component reaction, combining a carbazole (B46965) precursor, a nitrogen source, and a cyclizing agent in a one-pot process.

In-depth Mechanistic Understanding of Complex Transformations

Given the strained azirine ring fused to the carbazole framework, this compound would be expected to undergo a variety of unique chemical transformations. Elucidating the mechanisms of these reactions would be a critical area of research. This would involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict reaction pathways and transition states.

Spectroscopic Studies: Employing advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, to identify reactive intermediates.

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive mechanistic insights.

Understanding these mechanisms would be crucial for controlling the outcome of reactions and for designing new synthetic applications for this novel scaffold.

Advanced SAR Studies and Rational Design of Bioactive this compound Scaffolds

Many carbazole derivatives exhibit significant biological activity. Therefore, a key research direction for this compound would be the exploration of its potential as a pharmacophore. This would entail:

Library Synthesis: Creating a diverse library of this compound derivatives with various substituents.

High-Throughput Screening: Testing the synthesized library against a range of biological targets to identify initial lead compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to understand how different functional groups influence biological activity. This would guide the rational design of more potent and selective drug candidates.

The unique three-dimensional structure of the this compound scaffold could lead to novel interactions with biological targets that are not achievable with existing carbazole-based drugs.

Exploration of Novel Physical and Electronic Properties

The fusion of the electron-rich carbazole system with the strained azirine ring could result in a molecule with unique photophysical and electronic properties. Research in this area would focus on:

Photophysical Characterization: Investigating the absorption and emission properties of this compound derivatives, including their fluorescence quantum yields and lifetimes.

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the redox potentials and understand the electronic structure of the molecule.

Theoretical Calculations: Correlating experimental findings with computational studies to gain a deeper understanding of the structure-property relationships.

These studies could reveal potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.

Integration of this compound into Supramolecular Architectures and Nanomaterials

The rigid and planar nature of the carbazole unit, combined with the reactive handle of the azirine ring, could make this compound an interesting building block for supramolecular chemistry and materials science. Future research could explore:

Self-Assembly: Investigating the ability of this compound derivatives to self-assemble into well-defined nanostructures, such as nanofibers or vesicles.

Host-Guest Chemistry: Exploring the use of the this compound scaffold as a host for the recognition and sensing of specific guest molecules.

Polymerization: Incorporating the this compound unit into polymers to create new materials with tailored optical, electronic, or mechanical properties.

The development of such supramolecular systems and nanomaterials could lead to advancements in fields ranging from drug delivery to molecular electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.